molecular formula C16H25N3O3 B12227299 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B12227299
M. Wt: 307.39 g/mol
InChI Key: WHZCJHWOQJZJFS-UHFFFAOYSA-N
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Description

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyethanone group

Preparation Methods

The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridazine derivatives, such as:

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)13-5-6-14(18-17-13)22-10-12-7-8-19(9-12)15(20)11-21-4/h5-6,12H,7-11H2,1-4H3

InChI Key

WHZCJHWOQJZJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)COC

Origin of Product

United States

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